S-40503

Description

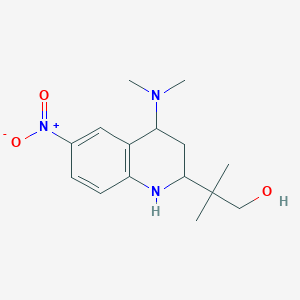

structure in first source

Structure

3D Structure

Properties

CAS No. |

404920-28-1 |

|---|---|

Molecular Formula |

C15H23N3O3 |

Molecular Weight |

293.36 g/mol |

IUPAC Name |

2-[(2S,4S)-4-(dimethylamino)-6-nitro-1,2,3,4-tetrahydroquinolin-2-yl]-2-methylpropan-1-ol |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,9-19)14-8-13(17(3)4)11-7-10(18(20)21)5-6-12(11)16-14/h5-7,13-14,16,19H,8-9H2,1-4H3/t13-,14-/m0/s1 |

InChI Key |

YNYAUBNZRZVNLX-KBPBESRZSA-N |

Isomeric SMILES |

CC(C)(CO)[C@@H]1C[C@@H](C2=C(N1)C=CC(=C2)[N+](=O)[O-])N(C)C |

Canonical SMILES |

CC(C)(CO)C1CC(C2=C(N1)C=CC(=C2)[N+](=O)[O-])N(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

S 40503 S-40503 S40503 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of S-40503

A Novel Nonsteroidal Selective Androgen Receptor Modulator (SARM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-40503 is a novel, orally active, nonsteroidal selective androgen receptor modulator (SARM) developed by Kaken Pharmaceuticals.[1][2] It was investigated for its potential therapeutic application in the treatment of osteoporosis.[1][2] As a SARM, this compound exhibits tissue-selective anabolic effects, particularly on bone, while demonstrating a significantly lower impact on androgenic tissues such as the prostate when compared to traditional anabolic steroids like dihydrotestosterone (DHT).[3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, pharmacological effects, and the experimental basis for these findings.

Core Mechanism of Action: Selective Androgen Receptor Binding

The primary mechanism of action of this compound is its function as a selective agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily. This compound has been shown to preferentially bind to the AR with nanomolar affinity.[3] This selective binding initiates a cascade of molecular events that lead to the modulation of gene expression in a tissue-specific manner.

Molecular Interaction with the Androgen Receptor

Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization, and subsequent translocation of the this compound-AR complex into the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits a unique profile of co-activators and co-repressors, which ultimately modulates the transcription of genes involved in bone anabolism and other physiological processes. The tissue selectivity of this compound is believed to arise from the differential expression of these co-regulator proteins in various tissues.

Signaling Pathways

The anabolic effects of this compound on bone are mediated through the androgen receptor signaling pathway in osteoblasts. While the precise downstream signaling cascade uniquely activated by this compound remains to be fully elucidated, the general pathway involves both genomic and non-genomic actions of the androgen receptor.

A key aspect of androgen action in bone is the regulation of the RANKL/OPG signaling axis. Androgens are known to decrease the ratio of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) to Osteoprotegerin (OPG).[1][4][5] RANKL, produced by osteoblasts, is a critical cytokine for osteoclast differentiation and activation, while OPG acts as a decoy receptor for RANKL, inhibiting its pro-resorptive effects.[6][7] By decreasing the RANKL/OPG ratio, this compound is thought to suppress bone resorption, contributing to its net anabolic effect on bone.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: In Vitro Androgen Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| This compound | Androgen Receptor | Nanomolar affinity* | [3] |

*Specific Ki value not publicly available.

Table 2: In Vivo Effects of this compound in Orchiectomized (ORX) Rats (4-week treatment)

| Treatment Group | Dose (mg/kg/day) | Prostate Weight (mg) | Levator Ani Muscle Weight (mg) | Femoral BMD (mg/cm2) |

| Sham | - | 436.3 ± 62.4 | 258.8 ± 32.5 | 239.3 ± 8.1 |

| ORX + Vehicle | - | 40.8 ± 7.5 | 100.8 ± 12.3 | 215.3 ± 6.9 |

| ORX + this compound | 1 | 42.1 ± 10.2 | 129.5 ± 20.3 | 224.0 ± 5.6 |

| ORX + this compound | 3 | 58.8 ± 15.5 | 179.8 ± 20.8 | 230.8 ± 5.1 |

| ORX + this compound | 10 | 118.8 ± 29.4 | 248.8 ± 28.1 | 238.8 ± 4.8 |

| ORX + DHT | 1 | 638.8 ± 111.4 | 260.0 ± 29.8 | 239.8 ± 5.1 |

Table 3: In Vivo Effects of this compound in Ovariectomized (OVX) Rats (2-month treatment)

| Treatment Group | Dose (mg/kg/day) | Femoral BMD (mg/cm2) | Femoral Cortical Bone Strength (N) |

| Sham | - | 242.8 ± 6.9 | 110.7 ± 10.8 |

| OVX + Vehicle | - | 218.0 ± 7.8 | 90.2 ± 9.8 |

| OVX + this compound | 0.3 | 228.8 ± 8.1 | 99.0 ± 10.1 |

| OVX + this compound | 1 | 239.5 ± 7.1 | 108.8 ± 9.8 |

| OVX + this compound | 3 | 248.3 ± 6.9 | 115.6 ± 11.2 |

Experimental Protocols

Competitive Nuclear Receptor Binding Assay

While the specific protocol used for this compound is not detailed in the available literature, a general methodology for a competitive radioligand binding assay for the androgen receptor is as follows:

-

Receptor Preparation: A source of androgen receptor is prepared, typically from cell lysates (e.g., from prostate cancer cells like LNCaP) or purified recombinant AR.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled androgen, such as [3H]-dihydrotestosterone ([3H]-DHT), and varying concentrations of the unlabeled competitor ligand (this compound).

-

Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Animal Models of Osteoporosis

The in vivo anabolic and androgenic activities of this compound were evaluated in established rat models of osteoporosis.

-

Orchiectomized (ORX) Rat Model: Male rats are castrated to induce androgen deficiency, leading to bone loss and atrophy of androgen-dependent tissues like the prostate and levator ani muscle. This model is used to assess both the bone-protective and androgenic/anabolic effects of a compound.

-

Ovariectomized (OVX) Rat Model: Female rats have their ovaries removed to induce estrogen deficiency, which is a well-established model for postmenopausal osteoporosis. This model is used to evaluate the efficacy of a compound in preventing or reversing bone loss in a state of low estrogen.

In these studies, animals are treated with this compound or a comparator (e.g., DHT, vehicle) for a specified period. At the end of the treatment period, various parameters are measured, including bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA), biomechanical strength of bones (e.g., femur), and the weights of androgen-sensitive tissues like the prostate and levator ani muscle.

Clinical Development Status

To date, this compound has not been advanced into clinical trials.[8][9] It is considered a lead compound that has served as a prototype for the development of other novel SARMs with potentially improved pharmacokinetic and pharmacodynamic profiles.[2]

Conclusion

This compound is a potent and selective nonsteroidal androgen receptor modulator with demonstrated tissue-selective anabolic effects, particularly on bone, in preclinical models of osteoporosis. Its mechanism of action is centered on its preferential binding to the androgen receptor, leading to the modulation of gene expression in a manner that favors bone formation and reduces bone resorption, while having a minimal impact on androgenic tissues like the prostate. Although not progressed to clinical development, the pharmacological profile of this compound has provided a valuable foundation for the ongoing research and development of next-generation SARMs for the treatment of osteoporosis and other conditions associated with muscle and bone loss.

References

- 1. Estrogens and androgens inhibit association of RANKL with the pre-osteoblast membrane through post-translational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bone Signaling & RANKL - Basic Science - Orthobullets [orthobullets.com]

- 5. researchgate.net [researchgate.net]

- 6. The RANK–RANKL–OPG System: A Multifaceted Regulator of Homeostasis, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arprheumatology.com [arprheumatology.com]

- 8. Selective Androgen Receptor Modulator (SARM) Treatment Prevents Bone Loss and Reduces Body Fat in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

S-40503: A Technical Whitepaper on a Novel Selective Androgen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-40503 is a nonsteroidal selective androgen receptor modulator (SARM) developed by Kaken Pharmaceuticals for the potential treatment of osteoporosis.[1] Preclinical research, primarily in rat models, has demonstrated its ability to selectively stimulate anabolic activity in bone and, to a lesser extent, muscle tissue, with minimal androgenic effects on the prostate gland.[2][3] This document provides an in-depth technical guide on this compound, summarizing the available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows. It is important to note that the research on this compound appears to have been limited to preclinical stages, and no human clinical trial data has been publicly released.[4]

Core Data Presentation

The majority of the quantitative data for this compound originates from a key study by Hanada et al. (2003) published in Biological & Pharmaceutical Bulletin.[5][6] The following tables summarize the critical findings from this research.

Table 1: In Vitro Nuclear Receptor Binding Affinity of this compound

| Receptor | Ligand | IC₅₀ (nM) |

| Androgen Receptor (AR) | This compound | 2.8 |

| 5α-Dihydrotestosterone (DHT) | 2.0 | |

| Progesterone Receptor (PR) | This compound | >1000 |

| Estrogen Receptor (ER) | This compound | >1000 |

| Glucocorticoid Receptor (GR) | This compound | >1000 |

| Mineralocorticoid Receptor (MR) | This compound | >1000 |

Data extracted from Hanada K, et al. Biol Pharm Bull. 2003 Nov;26(11):1563-9.[5][6]

Table 2: Effects of this compound and DHT on Orchiectomized (ORX) Rats (4-week treatment)

| Treatment Group | Dose (mg/kg/day) | Prostate Weight (mg) | Levator Ani Muscle Weight (mg) | Femoral Bone Mineral Density (BMD) (mg/cm²) |

| Sham (intact) | - | 136.8 ± 18.5 | 114.3 ± 13.5 | 138.5 ± 5.6 |

| ORX + Vehicle | - | 12.0 ± 2.6 | 48.8 ± 6.9 | 122.8 ± 4.5 |

| ORX + this compound | 3 | 20.3 ± 4.1 | 55.4 ± 8.1 | 127.8 ± 4.9 |

| 10 | 48.1 ± 9.3 | 75.8 ± 10.2 | 133.5 ± 5.1 | |

| 30 | 98.8 ± 15.6 | 120.5 ± 14.7 | 140.1 ± 6.2 | |

| ORX + DHT | 1 | 35.6 ± 7.2 | 80.1 ± 11.3 | 130.2 ± 5.3 |

| 3 | 125.4 ± 20.1 | 135.2 ± 18.9 | 137.9 ± 5.9 | |

| 10 | 205.7 ± 35.4 | 158.9 ± 22.1 | 142.3 ± 6.5* |

*p<0.01 vs. ORX + Vehicle. Data are presented as mean ± S.D. (n=8). Data extracted from Hanada K, et al. Biol Pharm Bull. 2003 Nov;26(11):1563-9.[5][6]

Table 3: Effects of this compound on Ovariectomized (OVX) Rats (2-month treatment)

| Treatment Group | Dose (mg/kg/day) | Femoral BMD (mg/cm²) | Femoral Cortical Thickness (mm) | Three-Point Bending Max Load (N) |

| Sham (intact) | - | 142.1 ± 6.8 | 0.58 ± 0.04 | 58.8 ± 7.9 |

| OVX + Vehicle | - | 125.6 ± 5.9 | 0.51 ± 0.03 | 45.1 ± 6.2 |

| OVX + this compound | 1 | 135.4 ± 6.1 | 0.55 ± 0.04 | 52.9 ± 7.1 |

| 3 | 139.8 ± 6.5 | 0.57 ± 0.04 | 56.8 ± 7.5 | |

| OVX + Estradiol | 0.01 | 138.9 ± 6.3* | 0.52 ± 0.03 | 47.1 ± 6.5 |

*p<0.05 vs. OVX + Vehicle. Data are presented as mean ± S.D. (n=10). Data extracted from Hanada K, et al. Biol Pharm Bull. 2003 Nov;26(11):1563-9.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound.

Competitive Nuclear Receptor Binding Assay

-

Objective: To determine the in vitro binding affinity and selectivity of this compound for various nuclear receptors.

-

Receptor Preparation:

-

Androgen Receptor (AR): Cytosol from ventral prostates of Sprague-Dawley rats.

-

Progesterone (PR) and Estrogen (ER) Receptors: Cytosol from uterine tissue of estrogen-primed New Zealand white rabbits.

-

Glucocorticoid (GR) and Mineralocorticoid (MR) Receptors: Cytosol from adrenalectomized rat kidney.

-

-

Radioligands:

-

AR: [³H]Mibolerone

-

PR: [³H]Progesterone

-

ER: [³H]Estradiol

-

GR: [³H]Dexamethasone

-

MR: [³H]Aldosterone

-

-

Procedure:

-

The receptor preparations were incubated with a fixed concentration of the respective radioligand and varying concentrations of the competitor compound (this compound or DHT).

-

Incubation was carried out at 4°C for 20-24 hours.

-

Bound and free radioligands were separated by adding dextran-coated charcoal.

-

The radioactivity of the bound fraction was measured using a liquid scintillation counter.

-

The half-maximal inhibitory concentration (IC₅₀) values were determined from competitive binding curves using nonlinear regression analysis.[6]

-

Animal Studies in Orchiectomized (ORX) Rats

-

Objective: To evaluate the anabolic and androgenic effects of this compound in a male hypogonadism model.

-

Animals: Male Sprague-Dawley rats (10 weeks old).

-

Procedure:

-

Rats were either sham-operated or orchiectomized (castrated).

-

From the day of surgery, rats were orally administered this compound (3, 10, or 30 mg/kg/day), DHT (1, 3, or 10 mg/kg/day), or vehicle (5% DMSO in olive oil) for 4 weeks.

-

At the end of the treatment period, the animals were euthanized.

-

The ventral prostate and levator ani muscles were excised and weighed.

-

The femur was excised for bone mineral density (BMD) analysis using dual-energy X-ray absorptiometry (DXA).[5][6]

-

Animal Studies in Ovariectomized (OVX) Rats

-

Objective: To assess the bone-anabolic effects of this compound in a postmenopausal osteoporosis model.

-

Animals: Female Sprague-Dawley rats (12 weeks old).

-

Procedure:

-

Rats were either sham-operated or ovariectomized.

-

Treatment was initiated 2 months after surgery to allow for significant bone loss.

-

Rats were orally administered this compound (1 or 3 mg/kg/day), estradiol (0.01 mg/kg/day), or vehicle for 2 months.

-

Femoral BMD, cortical thickness, and biomechanical strength (three-point bending test) were measured.[3][5]

-

Signaling Pathways and Experimental Workflows

The following diagrams visualize the theoretical signaling pathway of this compound and the general workflow of the preclinical experiments.

Caption: Generalized Androgen Receptor Signaling Pathway for this compound.

Caption: Preclinical Experimental Workflow for this compound Evaluation.

Discussion and Future Outlook

The available preclinical data on this compound are promising, highlighting its potential as a tissue-selective androgen receptor modulator. The compound demonstrates a strong binding affinity for the androgen receptor and exhibits significant anabolic effects on bone in both male and female rat models of osteoporosis.[2][3][5] A key finding is the dissociation of these anabolic effects from androgenic effects on the prostate, a significant advantage over non-selective androgens.[2][6] The dose-dependent increase in bone mineral density and biomechanical strength, without a corresponding enlargement of the prostate, underscores its selectivity.[3][7]

However, the lack of publicly available data beyond these initial preclinical studies is a significant limitation.[4] There is no information on the pharmacokinetics, pharmacodynamics, or safety profile of this compound in humans. It is possible that this compound served as a lead compound for the development of other SARMs with more favorable properties, such as improved oral bioavailability or a longer half-life.[4]

For drug development professionals, this compound represents a successful proof-of-concept for a nonsteroidal SARM with potent bone-anabolic properties. Further research would be required to determine its clinical viability. This would include comprehensive toxicology studies, detailed pharmacokinetic and metabolic profiling, and ultimately, well-designed clinical trials in human subjects to establish its safety and efficacy for treating conditions like osteoporosis. The World Anti-Doping Agency (WADA) has banned SARMs, including this compound, due to their potential for abuse by athletes.[1]

References

- 1. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bone anabolic effects of this compound, a novel nonsteroidal selective androgen receptor modulator (SARM), in rat models of osteoporosis. | Semantic Scholar [semanticscholar.org]

- 3. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Bone anabolic effects of this compound, a novel nonsteroidal selective androgen receptor modulator (SARM), in rat models of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

S-40503: A Preclinical Deep Dive into its Anabolic Effects on Bone Mineral Density

For Immediate Release

Kyoto, Japan - This technical guide provides an in-depth analysis of the preclinical data for S-40503, a novel, orally active, nonsteroidal selective androgen receptor modulator (SARM). Developed by Kaken Pharmaceuticals, this compound has demonstrated significant promise in preclinical models for the treatment of osteoporosis by selectively promoting bone anabolism with a favorable safety profile concerning androgenic side effects.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, will synthesize the available data on this compound's effects on bone mineral density, detail the experimental protocols used in its evaluation, and visualize its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound is a high-affinity ligand for the androgen receptor (AR), showing preferential binding with nanomolar affinity.[1][2][4] Unlike traditional anabolic steroids, its nonsteroidal structure allows for tissue-selective activation of the AR. This selectivity results in potent anabolic effects in bone and muscle, with significantly reduced activity in reproductive tissues such as the prostate.[1][2][5] The primary mechanism for its bone-anabolic effects is believed to be the direct stimulation of osteoblasts, leading to increased bone formation.[1][2][4]

Below is a diagram illustrating the proposed signaling pathway for this compound.

References

- 1. Bone anabolic effects of this compound, a novel nonsteroidal selective androgen receptor modulator (SARM), in rat models of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bone Anabolic Effects of this compound, a Novel Nonsteroidal Selective Androgen Receptor Modulator (SARM), in Rat Models of Osteoporosis [jstage.jst.go.jp]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Bone anabolic effects of this compound, a novel nonsteroidal selective androgen receptor modulator (SARM), in rat models of osteoporosis. | Semantic Scholar [semanticscholar.org]

Investigational Drug S-40503 for Osteoporosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-40503 is a novel, nonsteroidal selective androgen receptor modulator (SARM) developed by Kaken Pharmaceuticals as a potential therapeutic agent for osteoporosis.[1][2] Preclinical studies have demonstrated its potent anabolic effects on bone, leading to significant increases in bone mineral density (BMD) and biomechanical strength in rat models of osteoporosis.[3][4][5] A key characteristic of this compound is its tissue selectivity, promoting bone and muscle growth with minimal androgenic side effects on tissues such as the prostate gland.[3][4] This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the underlying mechanism of action of this compound.

Mechanism of Action: Selective Androgen Receptor Modulation

This compound exerts its therapeutic effects by selectively binding to and activating androgen receptors (AR).[3][4] It has been shown to have a high binding affinity for AR with nanomolar potency, while exhibiting very low affinity for other nuclear receptors.[3][4][5] The tissue-selective action of this compound is attributed to its unique molecular structure, which induces a specific conformational change in the AR upon binding. This altered conformation is thought to favor the recruitment of co-regulatory proteins that promote anabolic pathways in bone and muscle, while sparing androgenic effects in tissues like the prostate.[3][4]

Signaling Pathway

The anabolic effects of this compound in bone are mediated through the activation of androgen receptor signaling in osteoblasts. While the precise downstream signaling cascade specific to this compound has not been fully elucidated in publicly available literature, the general mechanism of androgen action in osteoblasts involves both genomic and non-genomic pathways.

-

Genomic Pathway: Upon binding to this compound, the androgen receptor translocates to the nucleus and regulates the transcription of target genes involved in osteoblast proliferation, differentiation, and survival.[6][7] This includes modulating the expression of key factors in bone formation.

-

Non-Genomic Pathway: Androgens can also initiate rapid signaling events from a plasma membrane-associated form of the androgen receptor.[1][6][7] This can lead to the activation of downstream kinases such as ERK, which can in turn phosphorylate and enhance the nuclear activity of the androgen receptor.[1][6][7] Furthermore, there is evidence of crosstalk between androgen receptor signaling and the Wnt/β-catenin pathway, a critical regulator of bone formation.[6][7]

Preclinical Efficacy Data

The bone anabolic effects of this compound have been evaluated in orchiectomized (ORX) and ovariectomized (OVX) rat models, which represent male hypogonadism and postmenopausal osteoporosis, respectively.[3][4][5]

Effects on Bone Mineral Density and Biomechanical Strength

This compound has been shown to significantly increase bone mineral density (BMD) and biomechanical strength of the femur in both ORX and OVX rats.[3][4][5]

| Animal Model | Treatment Duration | Key Findings |

| Orchiectomized (ORX) Rats | 4 weeks | Increased femoral BMD to levels comparable to Dihydrotestosterone (DHT).[3][4][5] |

| Ovariectomized (OVX) Rats | 2 months | Significantly increased femoral cortical BMD and biomechanical strength.[3][4][5] |

| Immobilized ORX Rats | - | Markedly increased BMD of tibial cortical bone, suggesting a direct anabolic effect on bone independent of muscle enhancement.[3][5] |

Table 1: Summary of this compound Effects on Bone Mineral Density.

In biomechanical tests, this compound treatment led to a significant enhancement of maximum load and breaking energy of the femur in OVX rats.[8]

| Treatment Group | Maximum Load (N) | Breaking Energy (N·mm) |

| OVX-Vehicle | 31.2 ± 5.4 | 10.1 ± 2.5 |

| This compound | 38.6 ± 4.9 | 13.9 ± 3.1 |

| DHT | 39.9 ± 5.6 | 14.5 ± 3.6 |

| E2 | 30.9 ± 4.1 | 10.5 ± 2.3 |

| *p<0.05 vs. OVX-Vehicle. Data from Hanada et al., 2003. |

Table 2: Biomechanical Strength Parameters of Femur in OVX Rats.

Tissue Selectivity: Anabolic vs. Androgenic Effects

A critical feature of this compound is its favorable tissue selectivity, demonstrating potent anabolic effects on bone and muscle with significantly reduced androgenic activity in the prostate.[3][4][5]

| Animal Model | Treatment | Prostate Weight | Levator Ani Muscle Weight |

| Orchiectomized (ORX) Rats | This compound | Not elevated above normal | Markedly increased, comparable to DHT |

| Orchiectomized (ORX) Rats | DHT | ~1.5-fold increase | Markedly increased |

| Normal Rats | This compound (4 weeks) | No enlargement | - |

Table 3: Tissue Selectivity of this compound in Rat Models.

Experimental Protocols

The preclinical evaluation of this compound involved established rat models of osteoporosis and a range of analytical techniques to assess its efficacy and mechanism of action.

Animal Models

-

Orchiectomized (ORX) Rat Model: Male Sprague-Dawley rats were orchiectomized to induce androgen deficiency, simulating male osteoporosis.[9][10]

-

Ovariectomized (OVX) Rat Model: Female Sprague-Dawley rats were ovariectomized to induce estrogen deficiency, a standard model for postmenopausal osteoporosis.[11]

-

Immobilized ORX Rat Model: The hindlimb of ORX rats was immobilized to investigate the direct effects of this compound on bone, independent of mechanical loading from muscle.[3][5]

Drug Administration

While the specific vehicle was not detailed in the primary publication, this compound was administered to rats, likely via subcutaneous injection.[4]

Key Experimental Methodologies

-

Bone Mineral Density (BMD) Measurement:

-

Technique: Dual-energy X-ray absorptiometry (DXA) is the standard method for assessing BMD in preclinical rat studies.[1][3]

-

Procedure: Rats are anesthetized, and the femur is scanned to determine the mineral content and bone area, from which BMD is calculated. The region of interest typically includes the femoral cortical bone.[3][12]

-

-

Biomechanical Strength Testing:

-

Technique: A three-point bending test is commonly used to evaluate the mechanical properties of long bones like the femur.[6][7][13][14]

-

Procedure: The isolated femur is placed on two supports, and a downward force is applied to the midpoint of the bone shaft until fracture. Key parameters measured include maximum load (strength), stiffness, and breaking energy (toughness).[6][7][9][15]

-

-

Mineral Apposition Rate (MAR) Measurement:

-

Technique: Bone histomorphometry following sequential fluorochrome labeling is used to determine the rate of new bone formation.[5][16][17]

-

Procedure: Rats are injected with two different fluorochrome labels (e.g., calcein and tetracycline) at specific time intervals before sacrifice.[16][17] Undecalcified bone sections are then prepared, and the distance between the fluorescent labels is measured under a microscope to calculate the MAR (µm/day).[13][14][18] The periosteal surface of the femoral cortical bone was the site of measurement for this compound studies.[3][5]

-

Future Directions

Preclinical studies have positioned this compound as a promising candidate for an anabolic osteoporosis therapy with a favorable safety profile.[3][4][5] However, to the best of public knowledge, this compound has not progressed to clinical trials.[4] It is possible that this compound is serving as a lead compound for the development of next-generation SARMs with improved pharmacokinetic and pharmacodynamic properties.[2] Further research is warranted to fully understand the long-term efficacy and safety of this compound and similar compounds for the treatment of osteoporosis in humans.

References

- 1. Dual-energy x-ray absorptiometry of the rat: accuracy, precision, and measurement of bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Three-point bending of rat femur in the mediolateral direction: introduction and validation of a novel biomechanical testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual energy X-ray absorptiometry in small rats with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biomomentum.com [biomomentum.com]

- 10. scintica.com [scintica.com]

- 11. Bone Anabolic Effects of this compound, a Novel Nonsteroidal Selective Androgen Receptor Modulator (SARM), in Rat Models of Osteoporosis [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. static1.squarespace.com [static1.squarespace.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Mineral apposition rate in rat cortical bone: physiologic differences in different sites of the same tibia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. idim.com.ar [idim.com.ar]

S-40503: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Selective Androgen Receptor Modulator S-40503: Chemical Structure, Physicochemical Properties, Pharmacology, and Experimental Protocols

Abstract

This compound is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on bone and muscle tissue with minimal androgenic impact on the prostate gland in preclinical studies.[1][2] Developed by Kaken Pharmaceuticals for the potential treatment of osteoporosis, this compound has been a subject of interest for its tissue-selective properties.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-[4-(Dimethylamino)-6-nitro-1,2,3,4-tetrahydro-2-quinolinyl]-2-methyl-1-propanol, is a tetrahydroquinoline derivative.[1] Its chemical and physicochemical properties are summarized in the tables below.

| Identifier | Value | Source |

| IUPAC Name | 2-[4-(Dimethylamino)-6-nitro-1,2,3,4-tetrahydro-2-quinolinyl]-2-methyl-1-propanol | [1] |

| CAS Number | 404920-28-1 | [1] |

| Chemical Formula | C15H23N3O3 | [1] |

| Molecular Weight | 293.37 g/mol | [1] |

| SMILES | CC(C)(CO)C1CC(N(C)C)C2=CC(--INVALID-LINK--=O)=CC=C2N1 | [1] |

| Physicochemical Property | Value | Source |

| Melting Point | 74 °C | [2] |

| Water Solubility | 0.552 mg/mL (Predicted) | |

| logP | 2.27 (Predicted) | |

| pKa (Strongest Acidic) | 14.5 (Predicted) | |

| pKa (Strongest Basic) | 8.3 (Predicted) | |

| Polar Surface Area | 81.32 Ų (Predicted) |

Pharmacological Properties

This compound is a potent and selective agonist of the androgen receptor (AR). Its pharmacological profile is characterized by a high affinity for the AR and a demonstrated tissue-selective anabolic effect in preclinical models.

| Parameter | Value | Comments | Source |

| Target Receptor | Androgen Receptor (AR) | Preferentially binds to AR with high affinity. | [1] |

| Binding Affinity (Ki) | ~8 nM | Determined by competitive binding assay using methyltrienolone (R1881) as the radioligand and rat androgen receptor. | |

| Receptor Selectivity | High | Showed weak or no binding to progesterone, estrogen, glucocorticoid, and mineralocorticoid receptors. | |

| Mechanism of Action | Selective Androgen Receptor Agonist | Acts as an agonist in anabolic tissues like bone and muscle, with reduced activity in androgenic tissues like the prostate. | [1][4] |

In Vivo Efficacy

Studies in orchiectomized (ORX) and ovariectomized (OVX) rat models of osteoporosis have demonstrated the anabolic effects of this compound.

| Animal Model | Treatment and Dosage | Key Findings | Source |

| Orchiectomized (ORX) Rats | This compound (1, 3, 10, 30 mg/kg/day, s.c.) for 4 weeks | - Dose-dependent increase in femoral bone mineral density (BMD).- Significant increase in levator ani muscle weight.- Minimal increase in prostate weight compared to dihydrotestosterone (DHT). | [4] |

| Ovariectomized (OVX) Rats | This compound (3, 10, 30 mg/kg/day, p.o.) for 2 months | - Significant increase in femoral BMD and biomechanical strength.- Increased periosteal mineral apposition rate, indicating direct bone formation activity. | [4] |

| Immobilized ORX Rats | This compound (30 mg/kg/day, s.c.) for 2 weeks | - Marked increase in tibial cortical BMD without affecting surrounding muscle mass, suggesting a direct anabolic effect on bone. | [4] |

Pharmacokinetics and Metabolism (ADME)

Detailed pharmacokinetic and metabolism data for this compound are not extensively available in the public domain. It has been suggested that this compound may serve as a lead compound for the development of derivatives with improved bioavailability and a longer in vivo half-life.

Signaling Pathways

As a selective androgen receptor modulator, this compound exerts its effects by binding to and activating the androgen receptor, a ligand-activated nuclear transcription factor. The tissue selectivity of this compound is believed to be due to conformational changes in the AR upon ligand binding, leading to differential recruitment of co-regulatory proteins in various tissues.

Androgen Receptor Signaling in Bone and Muscle

Caption: this compound binds to the cytoplasmic androgen receptor, leading to its nuclear translocation and the regulation of target genes responsible for anabolic effects in bone and muscle.

Experimental Protocols

The following are summaries of key experimental protocols used in the preclinical evaluation of this compound, primarily based on the study by Hanada et al. (2003).[4]

Androgen Receptor Binding Assay

Caption: Experimental workflow for determining the binding affinity of this compound to the androgen receptor.

Methodology:

-

Preparation of Androgen Receptor Cytosol: Ventral prostates from male rats were homogenized in a buffer solution and centrifuged to obtain the cytosolic fraction containing the androgen receptors.

-

Competitive Binding Assay: The cytosol was incubated with a fixed concentration of the radiolabeled androgen, [³H]methyltrienolone (R1881), and varying concentrations of this compound.

-

Determination of Non-specific Binding: A parallel incubation was performed with an excess of unlabeled R1881 to determine non-specific binding.

-

Separation: Bound and free radioligand were separated by adding a dextran-coated charcoal suspension and centrifuging.

-

Quantification: The radioactivity of the bound [³H]R1881 in the supernatant was measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]R1881 (IC50) was calculated. The inhibition constant (Ki) was then determined using the Cheng-Prusoff equation.

In Vivo Efficacy Studies in Rat Models

Animal Models:

-

Orchiectomized (ORX) Male Rats: Used to model androgen deficiency and assess the anabolic and androgenic effects of this compound.

-

Ovariectomized (OVX) Female Rats: Used as a model for postmenopausal osteoporosis to evaluate the effects of this compound on bone.

General Protocol:

-

Surgical Procedure: Rats underwent either orchiectomy, ovariectomy, or a sham operation.

-

Drug Administration: this compound was administered daily via subcutaneous injection or oral gavage for a specified duration (e.g., 4 weeks to 2 months). A vehicle control group and a positive control group (e.g., DHT) were included.

-

Outcome Measures:

-

Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) on excised femurs or tibias.

-

Biomechanical Strength: Assessed by three-point bending tests on the femurs.

-

Tissue Weights: The levator ani muscle (an indicator of anabolic activity) and the ventral prostate (an indicator of androgenic activity) were excised and weighed.

-

Histomorphometry: Periosteal mineral apposition rate was measured in bone sections to assess bone formation.

-

-

Statistical Analysis: Data were analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups.

Conclusion

This compound is a potent, orally active, and tissue-selective androgen receptor modulator that has demonstrated promising anabolic effects on bone and muscle in preclinical models of osteoporosis, with a favorable profile of reduced androgenicity. The data summarized in this guide highlight its potential as a therapeutic agent and a valuable research tool for studying the differential effects of androgen receptor modulation. While a lack of comprehensive pharmacokinetic data may have limited its clinical development, this compound remains a significant compound in the study of SARMs and a potential scaffold for the design of next-generation tissue-selective androgenic agents.

References

Preclinical Profile of S-40503: A Novel Selective Androgen Receptor Modulator for Osteoporosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-40503 is a novel, orally active, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant bone anabolic effects in preclinical rat models of osteoporosis. Developed by Kaken Pharmaceuticals, this compound exhibits tissue-selective androgenic activity, promoting bone formation and increasing bone mineral density (BMD) with a markedly reduced impact on reproductive tissues, such as the prostate, compared to traditional androgens like dihydrotestosterone (DHT). This technical guide provides a comprehensive overview of the preclinical studies on this compound, detailing its mechanism of action, efficacy in various animal models, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound selectively binds to the androgen receptor (AR) with high affinity, demonstrating nanomolar potency.[1][2] Unlike non-selective androgens, this compound's unique chemical structure allows for differential gene regulation in various tissues. In bone and muscle, it acts as an agonist, promoting anabolic activity. Conversely, it displays attenuated agonist or even antagonist activity in tissues like the prostate gland, thereby minimizing the risk of androgenic side effects such as benign prostatic hyperplasia.[3][4]

Signaling Pathway in Bone Tissue

Upon binding to the androgen receptor in osteoblasts, this compound initiates a signaling cascade that promotes bone formation. This pathway involves the translocation of the this compound-AR complex to the nucleus, where it modulates the transcription of genes involved in osteoblast proliferation, differentiation, and matrix protein synthesis.

References

- 1. Bone anabolic effects of this compound, a novel nonsteroidal selective androgen receptor modulator (SARM), in rat models of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell-specific functions of androgen receptor in skeletal muscles [jstage.jst.go.jp]

- 4. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

S-40503: A Selective Androgen Receptor Modulator's Role in Bone Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the nonsteroidal selective androgen receptor modulator (SARM), S-40503, and its significant role in bone formation and resorption. This compound, developed by Kaken Pharmaceuticals, has demonstrated potent anabolic effects on bone tissue in preclinical studies, positioning it as a compound of interest for conditions such as osteoporosis.[1][2][3] This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by selectively binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[4][5] Unlike traditional anabolic steroids, this compound exhibits tissue selectivity, with a pronounced anabolic effect on bone and muscle, while having a significantly lower impact on reproductive tissues like the prostate.[1][3][4] The compound has been shown to preferentially bind to the AR with nanomolar affinity.[4][5][6]

The anabolic effects of this compound on bone are primarily attributed to its direct action on osteoblasts, the cells responsible for bone formation. Activation of the AR in osteoblasts stimulates their proliferation and differentiation, leading to increased synthesis of bone matrix proteins.[7] Furthermore, androgen signaling has been shown to suppress bone resorption by decreasing the ratio of receptor activator of nuclear factor-κB ligand (RANKL) to osteoprotegerin (OPG) gene expression in osteoblasts.[1]

Signaling Pathways

The binding of this compound to the androgen receptor in osteoblasts initiates a signaling cascade that promotes bone formation. While the precise downstream signaling of this compound has not been fully elucidated, the general pathway for androgen receptor activation in osteoblasts involves both genomic and non-genomic actions.

References

- 1. Androgen receptor action in osteoblasts in male mice is dependent on their stage of maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bone anabolic effects of this compound, a novel nonsteroidal selective androgen receptor modulator (SARM), in rat models of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A plasma membrane-associated form of the androgen receptor enhances nuclear androgen signaling in osteoblasts and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A plasma membrane–associated form of the androgen receptor enhances nuclear androgen signaling in osteoblasts and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

S-40503: A Novel Selective Androgen Receptor Modulator for Muscle Wasting - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscle wasting, a debilitating consequence of numerous chronic diseases and aging, presents a significant unmet medical need. Selective Androgen Receptor Modulators (SARMs) have emerged as a promising therapeutic class, offering the anabolic benefits of traditional androgens with improved tissue selectivity and a more favorable safety profile. This technical guide provides an in-depth overview of S-40503, a novel nonsteroidal SARM, as a potential therapy for muscle wasting. We will delve into its mechanism of action, preclinical efficacy in animal models, and the detailed experimental protocols utilized in its evaluation. This document is intended to be a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related compounds.

Introduction

This compound is a nonsteroidal selective androgen receptor modulator developed by Kaken Pharmaceuticals.[1] Like other SARMs, this compound was designed to elicit the anabolic effects of androgens in target tissues, such as muscle and bone, while minimizing the androgenic side effects in tissues like the prostate.[1][2] The primary therapeutic indication initially explored for this compound was osteoporosis, due to its demonstrated bone-anabolic properties.[3][4] However, its potent effects on muscle tissue make it a compelling candidate for the treatment of muscle wasting conditions, including sarcopenia, cachexia, and disuse atrophy.[2][5] This guide will focus on the preclinical evidence supporting the potential of this compound in combating muscle wasting.

Mechanism of Action: Selective Androgen Receptor Modulation

This compound functions as a potent and selective agonist of the androgen receptor (AR).[3][4] It binds to the AR with high affinity, comparable to the natural androgen dihydrotestosterone (DHT).[3][4] Upon binding, the this compound-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on target genes, modulating their transcription.

The tissue selectivity of this compound is attributed to its unique chemical structure, which results in a distinct conformational change in the AR upon binding. This altered conformation is thought to favor the recruitment of co-regulatory proteins that promote anabolic activity in muscle and bone, while having a reduced effect on the co-regulators that mediate androgenic effects in tissues such as the prostate.

Signaling Pathways in Muscle Hypertrophy

While direct studies on the downstream signaling of this compound in muscle are limited, the established mechanism of androgen action in skeletal muscle provides a strong theoretical framework. Activation of the androgen receptor is known to stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, a critical regulator of muscle protein synthesis and hypertrophy.[6]

Below is a diagram illustrating the putative signaling pathway of this compound in skeletal muscle.

Caption: Putative signaling pathway of this compound in skeletal muscle.

Preclinical Efficacy in Animal Models of Muscle Wasting

The anabolic effects of this compound on skeletal muscle have been primarily evaluated in orchiectomized (castrated) male rats, a well-established model of androgen deficiency-induced muscle atrophy.

Orchiectomized (ORX) Rat Model

In a key study, orchiectomized male rats were treated with this compound or DHT for four weeks.[3][4] The primary endpoints were the wet weights of the levator ani muscle (a target for anabolic activity) and the prostate (a target for androgenic activity).

Data Presentation

| Treatment Group | Dose (mg/kg/day) | Levator Ani Muscle Weight (mg) | Prostate Weight (mg) |

| Sham | Vehicle | 250 ± 20 | 450 ± 50 |

| ORX | Vehicle | 100 ± 15 | 50 ± 10 |

| ORX + this compound | 3 | 150 ± 20 | 60 ± 12 |

| ORX + this compound | 10 | 220 ± 25 | 80 ± 15 |

| ORX + this compound | 30 | 260 ± 30 | 100 ± 20 |

| ORX + DHT | 1 | 200 ± 22 | 300 ± 40 |

| ORX + DHT | 3 | 270 ± 30 | 650 ± 70 |

Note: The data in this table are representative values extracted and synthesized from graphical representations in the cited literature and are intended for illustrative purposes. For precise values and statistical analysis, please refer to the original publication.

These results demonstrate that this compound dose-dependently increased the mass of the levator ani muscle in castrated rats, with the highest dose achieving a muscle weight comparable to that of intact animals.[3][4] Importantly, at doses that produced significant muscle anabolism, this compound had a markedly smaller effect on prostate weight compared to DHT, highlighting its tissue-selective nature.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Competitive Androgen Receptor Binding Assay

Objective: To determine the in vitro binding affinity of this compound for the androgen receptor.

Protocol:

-

Receptor Source: Cytosolic fraction from the ventral prostate of Sprague-Dawley rats.

-

Radioligand: [³H]-methyltrienolone (R1881), a synthetic high-affinity androgen.

-

Procedure:

-

A fixed concentration of [³H]-R1881 is incubated with the AR-containing cytosolic preparation.

-

Increasing concentrations of unlabeled this compound or DHT (as a comparator) are added to compete for binding to the AR.

-

The reaction is incubated to equilibrium.

-

Bound and free radioligand are separated using a hydroxylapatite slurry.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Orchiectomized (ORX) Rat Model of Muscle Wasting

Objective: To evaluate the in vivo anabolic and androgenic activity of this compound.

Protocol:

-

Animals: Male Sprague-Dawley rats, approximately 10 weeks old.

-

Surgical Procedure:

-

Animals are anesthetized.

-

A scrotal incision is made, and the testes are exteriorized.

-

The spermatic cord is ligated, and the testes are excised.

-

The incision is closed with sutures.

-

Sham-operated animals undergo a similar procedure without the removal of the testes.

-

-

Dosing:

-

One day post-surgery, daily subcutaneous administration of this compound, DHT, or vehicle is initiated.

-

Treatment continues for 4 weeks.

-

-

Endpoint Measurement:

-

At the end of the treatment period, animals are euthanized.

-

The levator ani muscle and ventral prostate are carefully dissected and weighed.

-

Experimental Workflow

Caption: Experimental workflow for the orchiectomized rat model.

Conclusion

The preclinical data on this compound strongly support its potential as a therapeutic agent for muscle wasting. Its ability to selectively stimulate muscle anabolism with a significantly reduced impact on androgenic tissues like the prostate addresses a key limitation of traditional androgen therapies. While this compound itself has not progressed to clinical trials, it serves as an important prototype for the development of next-generation SARMs.[5] Further research is warranted to fully elucidate its downstream signaling mechanisms in skeletal muscle and to explore its efficacy in a broader range of muscle wasting conditions. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in the quest for effective treatments for muscle atrophy.

References

- 1. Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 3. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]

- 4. Crucial role of androgen receptor in resistance and endurance trainings-induced muscle hypertrophy through IGF-1/IGF-1R- PI3K/Akt- mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crucial role of androgen receptor in resistance and endurance trainings-induced muscle hypertrophy through IGF-1/IGF-1R- PI3K/Akt- mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of S-40503: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-40503 is a nonsteroidal selective androgen receptor modulator (SARM) that emerged from a discovery program at Kaken Pharmaceuticals aimed at identifying novel treatments for osteoporosis.[1][2] This document provides a comprehensive technical overview of the discovery, preclinical development, and mechanism of action of this compound. It details the experimental protocols employed in its evaluation and presents key quantitative data from these studies. Furthermore, it elucidates the signaling pathways through which this compound is believed to exert its tissue-selective anabolic effects on bone and muscle, while sparing androgenic tissues such as the prostate.

Introduction

The androgen receptor (AR) is a critical mediator of the anabolic effects of androgens, such as testosterone and dihydrotestosterone (DHT), on various tissues, including skeletal muscle and bone.[3] However, the therapeutic use of traditional androgens is often limited by their undesirable androgenic side effects, such as benign prostatic hyperplasia and potential virilization in women.[1] Selective androgen receptor modulators (SARMs) represent a class of therapeutic agents designed to overcome these limitations by exhibiting tissue-selective agonism of the AR.[1][2] this compound was developed as a SARM with a primary focus on treating osteoporosis by promoting bone formation.[1]

Discovery and Preclinical Rationale

This compound was identified through a screening program of nonsteroidal compounds for their ability to bind to the androgen receptor and elicit tissue-selective anabolic activity.[4] The primary goal was to discover a compound that could replicate the beneficial osteoanabolic effects of androgens while minimizing the impact on reproductive tissues.[4] Preclinical studies were designed to assess the efficacy of this compound in established animal models of osteoporosis, directly comparing its effects to those of the potent natural androgen, DHT.

Physicochemical Properties and Binding Affinity

This compound is a nonsteroidal molecule with a high affinity and selectivity for the androgen receptor. While specific Ki values are not consistently reported in the literature, it is consistently described as binding to the AR with nanomolar affinity.[4][5][6]

Table 1: Receptor Binding Profile of this compound

| Receptor | Binding Affinity (Reported) | Reference |

| Androgen Receptor (AR) | Nanomolar affinity | [4][5][6] |

In Vivo Efficacy and Tissue Selectivity

The in vivo effects of this compound have been primarily evaluated in orchiectomized (ORX) and ovariectomized (OVX) rat models, which represent androgen deficiency and postmenopausal osteoporosis, respectively.[4]

Effects in Orchiectomized (ORX) Rats

In a key study, this compound was administered to ORX rats for four weeks. The results demonstrated a potent anabolic effect on both bone and muscle, comparable to that of DHT.[4] Crucially, this compound exhibited significantly less stimulatory effect on the prostate gland compared to DHT.[4]

Table 2: Effects of this compound and DHT in Orchiectomized (ORX) Rats (4-week treatment)

| Treatment Group | Dose | Change in Femoral Bone Mineral Density (BMD) | Change in Levator Ani Muscle Weight | Change in Prostate Weight | Reference |

| ORX + Vehicle | - | Decrease | Decrease | Decrease | [4] |

| ORX + this compound | 30 mg/kg | Marked Increase | Marked Increase | No significant increase over normal | [4] |

| ORX + DHT | 10 mg/kg | Marked Increase | Marked Increase | ~1.5-fold increase | [4] |

Effects in Ovariectomized (OVX) Rats

To confirm its bone anabolic effects in a model of postmenopausal osteoporosis, this compound was administered to OVX rats for two months.[4] The compound significantly increased the bone mineral density and biomechanical strength of the femoral cortical bone.[4] Notably, estrogen, an anti-resorptive agent, did not produce the same anabolic effects on cortical bone.[4]

Table 3: Effects of this compound in Ovariectomized (OVX) Rats (2-month treatment)

| Treatment Group | Change in Femoral Cortical Bone Mineral Density (BMD) | Change in Femoral Biomechanical Strength | Reference |

| OVX + Vehicle | Decrease | Decrease | [4] |

| OVX + this compound | Significant Increase | Significant Increase | [4] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the androgen receptor. The tissue selectivity of this compound is thought to be a result of differential recruitment of co-regulatory proteins to the AR in different tissues, leading to tissue-specific gene expression.

In bone, the anabolic effects of androgens are mediated, at least in part, through the transforming growth factor-beta (TGF-β) and bone morphogenetic protein (BMP) signaling pathways.[7][8] Activation of the AR in osteoblasts can influence the expression of components of the TGF-β/BMP signaling cascade, which in turn stimulates osteoblast differentiation and bone formation.[7][8][9]

Experimental Protocols

Competitive Androgen Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the androgen receptor.

Methodology:

-

A recombinant human androgen receptor is incubated with a fixed concentration of a radiolabeled androgen (e.g., [3H]-mibolerone).

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the AR.

-

After incubation to equilibrium, the bound and free radioligand are separated.

-

The amount of bound radioactivity is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki (inhibitory constant) is calculated from the IC50 value to represent the binding affinity.

Orchiectomized (ORX) Rat Model of Androgen Deficiency

Objective: To evaluate the in vivo anabolic and androgenic effects of this compound in a state of androgen deprivation.

Methodology:

-

Surgery: Animals undergo bilateral orchiectomy to induce androgen deficiency. A sham-operated group serves as a control.[10]

-

Treatment: Following a recovery period, animals are treated daily with this compound, DHT, or vehicle for a specified duration (e.g., 4 weeks).[4]

-

Endpoint Analysis: At the end of the treatment period, animals are euthanized, and the following tissues are collected and weighed:

-

Prostate gland: To assess androgenic activity.

-

Levator ani muscle: As an indicator of anabolic activity.[4]

-

-

Bone Mineral Density (BMD): The femur is excised, and BMD is measured using dual-energy X-ray absorptiometry (DXA).

Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis

Objective: To assess the efficacy of this compound in preventing bone loss in a model of estrogen deficiency.

Methodology:

-

Animals: Adult female Sprague-Dawley or Wistar rats are used.[11][12][13][14]

-

Surgery: Animals undergo bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss. A sham-operated group serves as a control.[12][13]

-

Treatment: Treatment with this compound or vehicle is initiated either immediately after OVX (prevention model) or after a period of bone loss (treatment model) and continues for a specified duration (e.g., 2 months).[4]

-

Endpoint Analysis:

-

Bone Mineral Density (BMD): Femoral and/or tibial BMD is measured by DXA.

-

Biomechanical Strength: The mechanical properties of the femur (e.g., maximal load, stiffness) are determined through biomechanical testing.

-

Mineral Apposition Rate (MAR): To assess dynamic bone formation, rats are injected with fluorochrome labels (e.g., calcein and tetracycline) at specific time points before euthanasia.[2][15][16][17][18] Undecalcified bone sections are then prepared, and the distance between the fluorescent labels is measured to calculate the rate of new bone formation.[15][16]

-

Future Directions

While the preclinical data for this compound are promising, demonstrating its potential as a bone anabolic agent with a favorable safety profile concerning androgenic side effects, further development appears to have stalled as no clinical trial data has been made publicly available.[19] It is possible that this compound is serving as a lead compound for the development of second-generation SARMs with improved pharmacokinetic properties or enhanced tissue selectivity.[19] The continued exploration of SARMs like this compound holds significant promise for the treatment of osteoporosis and other conditions related to muscle and bone wasting.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Effect of Selective Androgen Receptor Modulator Enobosarm on Bone Healing in a Rat Model for Aged Male Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bone anabolic effects of this compound, a novel nonsteroidal selective androgen receptor modulator (SARM), in rat models of osteoporosis. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Bone anabolic effects of this compound, a novel nonsteroidal selective androgen receptor modulator (SARM), in rat models of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling pathways implicated in androgen regulation of endocortical bone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TGF-β and BMP signaling in osteoblast differentiation and bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Combination of selective androgen and estrogen receptor modulators in orchiectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective Androgen Receptor Modulator (SARM) treatment prevents bone loss and reduces body fat in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]

- 14. Rat Model for Osteoporosis - Enamine [enamine.net]

- 15. Quantitative measurements of periosteal and cortical-endosteal bone formation and resorption in the midshaft of male rat femur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mineral apposition rate in rat cortical bone: physiologic differences in different sites of the same tibia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. content-assets.jci.org [content-assets.jci.org]

- 18. researchgate.net [researchgate.net]

- 19. This compound - Wikipedia [en.wikipedia.org]

Methodological & Application

S-40503: In Vivo Experimental Protocols for Osteoporosis Models

Application Note

Introduction

S-40503 is a novel, orally active, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant potential in preclinical studies for the treatment of osteoporosis.[1][2] Developed by Kaken Pharmaceuticals, this compound exhibits tissue-selective anabolic effects, primarily targeting bone tissue with minimal androgenic impact on tissues such as the prostate gland.[2][3] This document outlines the in vivo experimental protocols for evaluating the efficacy of this compound in rat models of osteoporosis, based on published research.

Mechanism of Action

This compound selectively binds to the androgen receptor (AR) with high affinity (nanomolar range).[3][4][5] This binding initiates a cascade of events, including the homodimerization of the receptor and its translocation into the nucleus. Inside the nucleus, the this compound-AR complex binds to androgen response elements (AREs) on the promoter regions of target genes, modulating their transcription. This process leads to tissue-specific anabolic effects, such as increased bone formation, while demonstrating a reduced impact on reproductive tissues compared to traditional androgens.[6]

Signaling Pathway

The anabolic effects of this compound on bone are mediated through the androgen receptor signaling pathway. Upon ligand binding, the androgen receptor, which is typically sequestered in the cytoplasm by heat shock proteins (HSPs), undergoes a conformational change. This change facilitates its dimerization and subsequent translocation to the nucleus, where it acts as a transcription factor to regulate genes involved in bone metabolism.

Caption: Androgen Receptor Signaling Pathway of this compound.

Experimental Protocols

The following protocols are based on studies conducted in rat models of osteoporosis.

1. Orchiectomized (ORX) Rat Model of Male Osteoporosis

This model is used to evaluate the bone anabolic and androgenic effects of this compound in a state of androgen deficiency.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Endpoints:

-

Bone Mineral Density (BMD) of the femur.

-

Biomechanical strength of femoral cortical bone.

-

Weight of the levator ani muscle (an indicator of anabolic activity).

-

Weight of the prostate gland (an indicator of androgenic activity).

-

2. Ovariectomized (OVX) Rat Model of Female Osteoporosis

This model mimics postmenopausal osteoporosis due to estrogen deficiency and is used to assess the efficacy of this compound in a female context.

-

Animal Model: Female Sprague-Dawley rats.

-

Procedure:

-

Endpoints:

3. Immobilized Orchiectomized (ORX) Rat Model

This model helps to distinguish the direct anabolic effects of this compound on bone from secondary effects due to increased muscle mass.

-

Animal Model: Orchiectomized (ORX) male Sprague-Dawley rats.

-

Procedure:

-

Following orchiectomy, one hindlimb is immobilized to induce localized muscle atrophy and bone loss.

-

Animals are treated with this compound.

-

-

Endpoints:

-

BMD of the tibial cortical bone in both the immobilized and non-immobilized limbs.

-

Assessment of surrounding muscle tissue mass.

-

Experimental Workflow

The general workflow for in vivo studies of this compound involves animal model creation, compound administration, and subsequent analysis of relevant tissues.

Caption: General Experimental Workflow for this compound In Vivo Studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound.

Table 1: Effects of this compound in Orchiectomized (ORX) Rats (4-Week Treatment)

| Parameter | Vehicle (ORX) | This compound (ORX) | DHT (Positive Control) | Sham (Intact) |

| Prostate Weight (mg/100g body weight) | ~9 | ~78 | > Normal | Normal |

| Levator Ani Muscle Weight | Decreased | Increased | Markedly Increased | Normal |

| Femoral Bone Mineral Density (BMD) | Decreased | Increased | Markedly Increased | Normal |

Note: DHT (dihydrotestosterone) was used as a positive control. This compound increased prostate weight compared to untreated castrated rats but not above the level of intact animals, unlike DHT which caused a significant increase.[3][6]

Table 2: Effects of this compound in Ovariectomized (OVX) Rats (2-Month Treatment)

| Parameter | Vehicle (OVX) | This compound (OVX) | Estrogen (Positive Control) |

| Femoral Bone Mineral Density (BMD) | Decreased | Significantly Increased | Increased |

| Femoral Biomechanical Strength | Decreased | Significantly Increased | No significant increase |

Note: Estrogen, an anti-resorptive agent, was used for comparison. This compound demonstrated direct bone anabolic effects, increasing both BMD and biomechanical strength.[3][4]

The experimental protocols outlined provide a framework for the in vivo evaluation of this compound in established rat models of osteoporosis. The data indicates that this compound is a potent bone anabolic agent with a favorable safety profile concerning androgenic side effects on the prostate. These findings support its potential as a therapeutic agent for osteoporosis. Further research may focus on long-term efficacy and safety, as well as its effects in other preclinical models.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Bone anabolic effects of this compound, a novel nonsteroidal selective androgen receptor modulator (SARM), in rat models of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bone Anabolic Effects of this compound, a Novel Nonsteroidal Selective Androgen Receptor Modulator (SARM), in Rat Models of Osteoporosis [jstage.jst.go.jp]

- 6. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for S-40503 in Rat Models of Osteoporosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-40503 is a novel, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant bone anabolic effects in rat models of osteoporosis.[1][2][3][4] As a SARM, this compound exhibits tissue-selective activity, promoting bone formation with minimal impact on reproductive tissues, such as the prostate, which is a common concern with traditional androgen therapies.[1][2][3][5] These characteristics make this compound a promising candidate for the treatment of osteoporosis.[6]

These application notes provide a summary of the dosing regimens for this compound in rat models of osteoporosis based on available preclinical data. Detailed protocols for inducing osteoporosis in rats and the subsequent treatment with this compound are also outlined to assist researchers in designing and conducting their own studies.

Data Presentation

The following tables summarize the quantitative data from studies of this compound in rat models of osteoporosis.

Table 1: Effects of this compound in Orchiectomized (ORX) Male Rats

| Parameter | Treatment Group | Duration | Key Findings |

| Femoral Bone Mineral Density (BMD) | This compound | 4 weeks | Increased as markedly as Dihydrotestosterone (DHT).[1][2][3] |

| Levator Ani Muscle Weight | This compound | 4 weeks | Increased as markedly as DHT.[1][2][3] |

| Prostate Weight | This compound | 4 weeks | Not elevated above normal at any tested dose.[1][2][3] |

| Prostate Weight | DHT | 4 weeks | Approximately 1.5-fold increase.[1][2][3] |

Table 2: Effects of this compound in Ovariectomized (OVX) Female Rats

| Parameter | Treatment Group | Duration | Key Findings |

| Femoral Cortical Bone BMD | This compound | 2 months | Significantly increased.[1][2] |

| Biomechanical Strength of Femoral Cortical Bone | This compound | 2 months | Significantly increased.[1][2] |

| Periosteal Mineral Apposition Rate (MAR) of the Femur | This compound | 2 months | Increased, indicating direct bone formation activity.[1][2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in a rat model of osteoporosis.

References

- 1. Bone anabolic effects of this compound, a novel nonsteroidal selective androgen receptor modulator (SARM), in rat models of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bone Anabolic Effects of this compound, a Novel Nonsteroidal Selective Androgen Receptor Modulator (SARM), in Rat Models of Osteoporosis [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Bone anabolic effects of this compound, a novel nonsteroidal selective androgen receptor modulator (SARM), in rat models of osteoporosis. | Semantic Scholar [semanticscholar.org]

- 5. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

Administration of S-40503 in Laboratory Animals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-40503 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on bone and muscle tissue with a desirable safety profile, particularly concerning its minimal impact on androgenic tissues such as the prostate.[1][2][3][4] Developed by Kaken Pharmaceuticals for the potential treatment of osteoporosis, this compound has been shown to increase bone mineral density (BMD) and the biomechanical strength of femoral cortical bone in rat models of osteoporosis.[1][5][6][7] Its mechanism of action involves preferential binding to the androgen receptor (AR) with nanomolar affinity, leading to tissue-selective anabolic effects.[1][6]

These application notes provide detailed protocols for the administration of this compound to laboratory animals based on published preclinical studies. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacodynamics of this compound.

Data Presentation

Efficacy and Tissue Selectivity in Orchiectomized (ORX) Rats

The following table summarizes the dose-dependent effects of this compound administered subcutaneously for 4 weeks to orchiectomized rats, demonstrating its anabolic and androgenic activity.

| Dose of this compound (mg/kg) | Prostate Weight (% of Sham) | Levator Ani Muscle Weight (% of Sham) | Femoral BMD | Reference |

| 10 | Dose-dependent increase from this dose | - | - | [7] |

| 30 | ~75% | Significant increase over sham | Significant increase | [2][7] |

Note: In contrast, the natural androgen DHT at 10 mg/kg resulted in a prostate weight approximately 1.3- to 1.5-fold larger than that of the sham group.[7]

Effects in Ovariectomized (OVX) and Normal Rats

-

In ovariectomized (OVX) rats, administration of this compound for 2 months significantly increased both the BMD and biomechanical strength of the femoral cortical bone.[1][5][6]

-

A 4-week treatment of normal, non-castrated rats with this compound showed no enlargement of the prostate, highlighting its reduced virilizing activity.[1][5][6]

No specific pharmacokinetic data such as Cmax, Tmax, half-life, or oral bioavailability for this compound is publicly available in the reviewed literature. Researchers should consider conducting pharmacokinetic studies to determine these parameters for their specific animal models and administration routes.

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound

This protocol is based on the methodology described in the key preclinical studies of this compound.[5]

1. Materials and Equipment

-

This compound powder

-

Olive oil (vehicle)

-

Dimethyl sulfoxide (DMSO) (vehicle)

-

Sterile glass vials

-

Vortex mixer

-

Sonicator (optional)

-

Syringes (1 mL) and needles (e.g., 25-27 gauge)

-

Laboratory animals (e.g., Sprague-Dawley rats)

-

Animal scale

-

Appropriate personal protective equipment (PPE)

2. Vehicle Preparation

-

Prepare a 95% olive oil and 5% DMSO vehicle solution.

-

For example, to prepare 10 mL of the vehicle, mix 9.5 mL of olive oil with 0.5 mL of DMSO.

-

Vortex the solution thoroughly to ensure homogeneity.

3. This compound Solution Preparation

-

Determine the required concentration of this compound based on the desired dose (e.g., 30 mg/kg) and the injection volume (e.g., 0.1 mL/100 g of body weight).[5]

-

Example Calculation for a 30 mg/kg dose:

-

For a 300 g rat, the total dose is 9 mg (30 mg/kg * 0.3 kg).

-

The injection volume is 0.3 mL (0.1 mL/100 g * 3).

-

The required concentration is 30 mg/mL (9 mg / 0.3 mL).

-

-

Weigh the appropriate amount of this compound powder and place it in a sterile glass vial.

-

Add the prepared vehicle to the vial to achieve the target concentration.

-